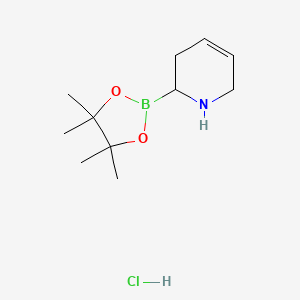![molecular formula C15H11N7OS B2498357 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034563-25-0](/img/structure/B2498357.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves multi-step reactions, starting from simple precursors to build up the complex structure. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, which could be analogous to the steps required for synthesizing the specified compound (G. K. Patel & H. S. Patel, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods such as NMR, IR, and LC-MS, along with elemental analysis. Dani et al. (2013) performed structure elucidation of related compounds using these techniques, providing insights into the bonding and configuration of atoms within the molecule (R. Dani et al., 2013).
Chemical Reactions and Properties
Compounds with thiadiazole, pyridine, and triazole rings can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution. Abdelriheem et al. (2017) detailed reactions involving the triazole moiety with different reagents to produce new compounds, showcasing the chemical versatility of these structures (Nadia A. Abdelriheem et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined through experimental methods. X-ray crystallography provides detailed information about the molecular and crystal lattice structure, as shown in studies by Adhami et al. (2014), who characterized the crystal structure of similar compounds (F. Adhami et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the molecular structure. The presence of electron-withdrawing or electron-donating groups, heteroatoms, and the arrangement of rings affects the chemical behavior. Research by Raslan and Omran (2016) on the reactivity of enaminones related to the compound provides insight into such chemical properties (M. Raslan & O. Omran, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has highlighted the synthesis of heterocyclic compounds using derivatives similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrating significant antibacterial and antifungal activities. For instance, the study by Patel and Patel (2015) synthesized heterocyclic compounds characterized by various spectral studies, showing notable antimicrobial properties against gram-positive and gram-negative bacteria and fungi (Patel & Patel, 2015).
Antimycobacterial Properties
The antimycobacterial activity of substituted isosteres with structures related to pyridine- and pyrazinecarboxylic acids has been investigated, revealing that these compounds exhibit activities against Mycobacterium tuberculosis. This includes studies focused on synthesizing and testing derivatives for their potential in treating tuberculosis, which suggests the promising antimycobacterial properties of these chemical frameworks (Gezginci, Martin, & Franzblau, 1998).
Insecticidal Applications
Some research explores the insecticidal potential of derivatives, including evaluations against agricultural pests. For example, Fadda et al. (2017) assessed the synthesis of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, indicating the potential of these compounds as effective insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of similar compounds provide insights into the structural and chemical properties essential for their biological activities. Studies have detailed the synthesis routes, spectral analysis, and structural elucidation, contributing to a deeper understanding of their reactivity and potential applications (Singh, Pratap, Butcher, & Gupta, 2014).
Wirkmechanismus
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the compound’s structure, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Btz-based compounds are known to function as electron acceptors .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(10-3-4-13-14(6-10)20-24-19-13)17-7-11-9-22(21-18-11)12-2-1-5-16-8-12/h1-6,8-9H,7H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUOXPPYVRWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)
![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)


![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)


![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)